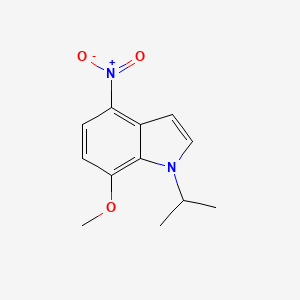
7-Methoxy-4-nitro-1-propan-2-ylindole
Cat. No. B8583283
M. Wt: 234.25 g/mol
InChI Key: AMUOZMGQRZSDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648104B2
Procedure details


To a solution of 7-methoxy-4-nitro-1H-indole (S) (1 eq) in DMF cooled in an ice bath was added NaH (60% dispersion in oil, 1.2 eq). The reaction was stirred for 1 hr at room temperature then recooled in an ice bath. 2-Iodopropane (1.1 eq) was added then the reaction was stirred for 2 hrs at room temperature. Water and ethyl acetate were added. The ethyl acetate layer was separated and washed repeatedly (3×) with water. The ethyl acetate layer was concentrated then evaporated to dryness. Further purification by column chromatography produced the pure desired product.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2.[H-].[Na+].I[CH:18]([CH3:20])[CH3:19].O>CN(C=O)C.C(OCC)(=O)C>[CH:18]([N:10]1[C:11]2[C:7](=[C:6]([N+:12]([O-:14])=[O:13])[CH:5]=[CH:4][C:3]=2[O:2][CH3:1])[CH:8]=[CH:9]1)([CH3:20])[CH3:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C2C=CNC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 1 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then recooled in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 2 hrs at room temperature
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed repeatedly (3×) with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further purification by column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C=CC2=C(C=CC(=C12)OC)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
